molecular formula C14H19NO4S B345503 1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid CAS No. 1017121-91-3

1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No.: B345503
CAS No.: 1017121-91-3
M. Wt: 297.37g/mol
InChI Key: OZNMYRWSAKRKJB-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a dimethylbenzene moiety

Preparation Methods

The synthesis of 1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Neuropharmacological Applications

Research has highlighted the potential of derivatives of piperidine-4-carboxylic acid in treating neurodegenerative diseases. For instance, compounds related to this structure have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. A study found that certain piperidine derivatives exhibited significant AChE inhibitory activity, suggesting their potential as multi-targeting agents against neurodegeneration .

Case Study: Alzheimer’s Disease

In a recent study, various piperidine derivatives were synthesized and evaluated for their antioxidant properties and ability to inhibit lipid peroxidation. The results indicated that these compounds could serve as effective treatments for oxidative stress-related conditions, including Alzheimer's disease . The findings suggest that 1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid could be developed into a therapeutic agent with neuroprotective effects.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory properties. Research indicates that certain piperidine derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX) .

Case Study: Inhibition of Inflammation

In vitro studies demonstrated that derivatives of piperidine-4-carboxylic acid could significantly reduce edema in rat models induced by carrageenan, showcasing their potential as anti-inflammatory agents . This property is particularly relevant for developing treatments for chronic inflammatory diseases.

Synthetic Methodologies

The synthesis of this compound has been explored using various synthetic pathways. The compound can be synthesized through the reaction of piperidine derivatives with sulfonyl chlorides under controlled conditions to ensure high yields and purity.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperidine ring and carboxylic acid group contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Biological Activity

1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a sulfonyl group attached to a 2,5-dimethylbenzene moiety, and a carboxylic acid group. Its molecular formula is C14_{14}H17_{17}N1_{1}O3_{3}S, with a molecular weight of approximately 297.37 g/mol. The presence of these functional groups contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Similar compounds have been shown to modulate various pathways by acting as enzyme inhibitors or receptor modulators. For instance, sulfonamide derivatives often exhibit inhibitory effects on carbonic anhydrases and other enzymes involved in metabolic processes.

Biological Activity Overview

Research indicates that compounds with similar structures demonstrate a range of biological activities:

  • Anticancer Activity : Some piperidine derivatives have been investigated for their potential as anticancer agents. For example, related compounds have shown inhibitory effects on telomerase activity, which is crucial for cancer cell proliferation .
  • Anti-inflammatory Effects : Piperidine derivatives are also studied for their anti-inflammatory properties. Inhibition of soluble epoxide hydrolase (sEH) has been linked to increased levels of beneficial lipid mediators that reduce inflammation .
  • Analgesic Properties : Compounds targeting fatty acid amide hydrolase (FAAH) have demonstrated analgesic effects in various animal models, indicating potential pain management applications .

Case Studies

Several studies have highlighted the biological activity of piperidine derivatives:

  • Telomerase Inhibition : A study demonstrated that a structurally similar compound inhibited telomerase with an IC50_{50} value of 8.17 μM, suggesting that this compound may exhibit similar properties .
  • Anti-inflammatory Activity : Research on related piperidine compounds showed significant anti-inflammatory effects in murine models, where the inhibition of sEH led to reduced inflammatory markers .
  • Pain Relief Studies : Another study indicated that FAAH inhibitors could significantly alleviate pain in rat models, suggesting that this compound may have similar therapeutic potential .

Data Table

The following table summarizes the biological activities reported for piperidine derivatives similar to this compound:

Activity TypeCompound TypeMechanism/TargetIC50_{50} ValueReference
AnticancerTelomerase InhibitorTelomerase8.17 μM
Anti-inflammatorysEH InhibitorSoluble Epoxide HydrolaseNot specified
AnalgesicFAAH InhibitorFatty Acid Amide HydrolaseNot specified

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-10-3-4-11(2)13(9-10)20(18,19)15-7-5-12(6-8-15)14(16)17/h3-4,9,12H,5-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNMYRWSAKRKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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